- Gold-Catalyzed Proto- and DeuterodeboronationJournal of Organic Chemistry, 2015, 80(20), 9807-9816,
Cas no 91-16-7 (Veratrole)
Veratrole structure
Veratrole Properties
Names and Identifiers
-
- 1,2-Dimethoxybenzene
- PYROCATECHOL DIMETHYL ETHER
- O-DIMETHOXYBENZENE
- VERATROL
- VERATROLE
- 1,2-dimethoxy-benzen
- 1,2-Dimethoxybenzene (veratroI)
- 1,2-Dimethoxybenzene (Veratrol)
- 1,2-Dimethoxybenzene (veratrole)
- Guaiacol methylether
- GUAIACOL METHYLETHER(RG)
- 1,2-Dimethoxy-benzene
- 2-methoxyanisole
- Brenzkatechindimethylether
- Catechol Dimethyl Ether
- Benzene, 1,2-dimethoxy-
- O,O-Dimethyl catechol
- 2-Dimethoxybenzol
- Benzene, o-dimethoxy-
- Synthol
- Methyl guaiacol
- Dimethylether pyrokatechinu
- o-dimethoxy-benzene
- Orthodimethoxybenzene
- FEMA No. 3799
- DIMETHOXYBENZENE
- 1,2-dimethoxy benzene
- Dimethylether pyrokatechinu [Czech]
- AI3
- Pyrocatechol Dimethyl Ether
- 1,2-Dimethoxybenzene (ACI)
- Benzene, o-dimethoxy- (8CI)
- Methylguaiacol
- NSC 16934
- O,O-Dimethylcatechol
- o-Hydroquinone dimethyl ether
- o-Methoxyanisole
- Veratrole,99%
- Guaiacol Imp. C (EP): 1,2-Dimethoxybenzene
- +Expand
-
- MFCD00008357
- ABDKAPXRBAPSQN-UHFFFAOYSA-N
- 1S/C8H10O2/c1-9-7-5-3-4-6-8(7)10-2/h3-6H,1-2H3
- O(C)C1C(OC)=CC=CC=1
- 1364621
Computed Properties
- 138.06800
- 0
- 2
- 2
- 138.06808
- 10
- 81.3
- 0
- 0
- 0
- 0
- 0
- 1
- 1.6
- nothing
- 0
- 18.5
Experimental Properties
- 1.70380
- 18.46000
- 9956
- n20/D 1.533(lit.)
- Soluble in alcohol, diethyl ether, acetone, and methanol. Slightly soluble in water.
- 206-207 °C(lit.)
- 15 °C (lit.)
- Fahrenheit: 161.6 ° f < br / > Celsius: 72 ° C < br / >
- 3799
- 6.69g/l insoluble
- Crystals or liquids at room temperature.
- Slightly soluble in water, soluble in ethanol, diethyl ether and other organic solvents and oils.
- 1.084 g/mL at 25 °C(lit.)
Veratrole Security Information
Veratrole Customs Data
- 29093090
-
China Customs Code:
2909309090Overview:
2909309090 Other aromatic ethers and their halogenated derivatives\sulfonation\Nitrated derivative(Including nitrosative derivatives).Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:5.5%.general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2909309090 other aromatic ethers and their halogenated, sulphonated, nitrated or nitrosated derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%
Veratrole Price
Veratrole Synthesis
Synthetic Circuit 1
Reaction Conditions
1.1 Reagents: Water Catalysts: [1,1,1-Trifluoro-N-[(trifluoromethyl)sulfonyl]methanesulfonamidato-κN](triphenyl… Solvents: Dimethyl carbonate ; 1.5 h, 70 °C
Reference
Synthetic Circuit 2
Synthetic Circuit 3
Reaction Conditions
1.1 Catalysts: Dimethyl sulfide Solvents: Dimethyl carbonate ; 4 h, rt → 220 °C
Reference
- Methylation with Dimethyl Carbonate/Dimethyl Sulfide Mixtures: An Integrated Process without Addition of Acid/Base and Formation of Residual SaltsChemSusChem, 2022, 15(3),,
Synthetic Circuit 4
Synthetic Circuit 5
Synthetic Circuit 6
Reaction Conditions
1.1 Reagents: Methanol , Ammonium acetate , Magnesium Catalysts: Palladium Solvents: Methanol ; 1 h, 20 °C
Reference
- Mechanistic study of a Pd/C-catalyzed reduction of aryl sulfonates using the Mg-MeOH-NH4OAc systemChemistry - A European Journal, 2007, 13(5), 1432-1441,
Synthetic Circuit 7
Reaction Conditions
1.1 Reagents: Ammonium acetate , Magnesium Catalysts: Palladium Solvents: Methanol ; 1 h, 20 °C
Reference
- Pd/C-Catalyzed Deoxygenation of Phenol Derivatives Using Mg Metal and MeOH in the Presence of NH4OAcOrganic Letters, 2006, 8(5), 987-990,
Synthetic Circuit 8
Synthetic Circuit 9
Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Acetone ; 10 min, rt
1.2 1.5 h, rt; overnight, 60 °C
1.2 1.5 h, rt; overnight, 60 °C
Reference
- 2,1,3-Benzoxadiazole and 2,1,3-benzothiadiazole-based fluorescent compounds: Synthesis, characterization and photophysical/electrochemical propertiesDyes and Pigments, 2012, 95(3), 600-605,
Synthetic Circuit 10
Synthetic Circuit 11
Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Water ; rt → 10 °C; < 10 °C
1.2 < 10 °C; < 10 °C → 80 °C; 0.5 h, 80 °C; 80 °C → 50 °C; 50 °C → 80 °C; 0.5 h, 80 °C; 80 °C → 50 °C; 50 °C → 80 °C; 3 h, 80 °C
1.2 < 10 °C; < 10 °C → 80 °C; 0.5 h, 80 °C; 80 °C → 50 °C; 50 °C → 80 °C; 0.5 h, 80 °C; 80 °C → 50 °C; 50 °C → 80 °C; 3 h, 80 °C
Reference
- Synthesis of 3,4-dimethoxybenzaldehyde through Vilsmeier-reactionChangsha Dianli Xueyuan Xuebao, 2004, 19(4), 87-88,
Synthetic Circuit 12
Synthetic Circuit 13
Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Ethanol ; 6 h, 330 °C
Reference
Molybdenum carbide, supercritical ethanol and base: Keys for unlocking renewable BTEX from lignin
Applied Catalysis,
2023,
325,
,
Synthetic Circuit 14
Reaction Conditions
1.1 Reagents: Lithium borohydride Solvents: Tetrahydrofuran ; 0 °C; 0 °C → rt; overnight, rt
1.2 Reagents: Water ; rt
2.1 Reagents: Sodium hydroxide Solvents: Ethanol ; 6 h, 330 °C
1.2 Reagents: Water ; rt
2.1 Reagents: Sodium hydroxide Solvents: Ethanol ; 6 h, 330 °C
Reference
Molybdenum carbide, supercritical ethanol and base: Keys for unlocking renewable BTEX from lignin
Applied Catalysis,
2023,
325,
,
Synthetic Circuit 15
Reaction Conditions
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ; 1 h, -78 °C; 10 min
1.2 Solvents: Tetrahydrofuran ; 30 min; 2 h
1.3 Reagents: Carbon dioxide
2.1 Reagents: Lithium borohydride Solvents: Tetrahydrofuran ; 0 °C; 0 °C → rt; overnight, rt
2.2 Reagents: Water ; rt
3.1 Reagents: Sodium hydroxide Solvents: Ethanol ; 6 h, 330 °C
1.2 Solvents: Tetrahydrofuran ; 30 min; 2 h
1.3 Reagents: Carbon dioxide
2.1 Reagents: Lithium borohydride Solvents: Tetrahydrofuran ; 0 °C; 0 °C → rt; overnight, rt
2.2 Reagents: Water ; rt
3.1 Reagents: Sodium hydroxide Solvents: Ethanol ; 6 h, 330 °C
Reference
Molybdenum carbide, supercritical ethanol and base: Keys for unlocking renewable BTEX from lignin
Applied Catalysis,
2023,
325,
,
Synthetic Circuit 16
Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Acetone ; overnight, rt → reflux
2.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ; 1 h, -78 °C; 10 min
2.2 Solvents: Tetrahydrofuran ; 30 min; 2 h
2.3 Reagents: Carbon dioxide
3.1 Reagents: Lithium borohydride Solvents: Tetrahydrofuran ; 0 °C; 0 °C → rt; overnight, rt
3.2 Reagents: Water ; rt
4.1 Reagents: Sodium hydroxide Solvents: Ethanol ; 6 h, 330 °C
2.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ; 1 h, -78 °C; 10 min
2.2 Solvents: Tetrahydrofuran ; 30 min; 2 h
2.3 Reagents: Carbon dioxide
3.1 Reagents: Lithium borohydride Solvents: Tetrahydrofuran ; 0 °C; 0 °C → rt; overnight, rt
3.2 Reagents: Water ; rt
4.1 Reagents: Sodium hydroxide Solvents: Ethanol ; 6 h, 330 °C
Reference
Molybdenum carbide, supercritical ethanol and base: Keys for unlocking renewable BTEX from lignin
Applied Catalysis,
2023,
325,
,
Synthetic Circuit 17
Reaction Conditions
1.1 250 h
Reference
Catalytic pyrolysis of lignin over hierarchical HZSM 5 zeolites prepared by post-treatment with alkaline solutions
Journal of Analytical and Applied Pyrolysis,
2019,
137,
86-95
,
Veratrole Raw materials
- 1-(3,4-Dimethoxyphenyl)-2-(2-methoxyphenoxy)propane-1,3-diol
- Ethyl bromoacetate
- Veratraldehyde
- Ethyl 2-(2-methoxyphenoxy)acetate
- Methanesulfonic acid, trifluoro-, 3,4-dimethoxyphenyl ester
- 2-Iodoanisole
- 1,2-Diacetoxybenzene
- Sulfate Lignin
- BOROXIN, TRIS(3,4-DIMETHOXYPHENYL)-
- Guaiacol
- Ethyl 3-(3,4-dimethoxyphenyl)-3-hydroxy-2-(2-methoxyphenoxy)propanoate
Veratrole Preparation Products
- Vinyl Propionate (stabilized with MEHQ) (105-38-4)
- 2-Methyl-2-cyclopentenone (1120-73-6)
- 2-Cyclopenten-1-one,2,3-dimethyl- (1121-05-7)
- Cyclopentanone (120-92-3)
- 4-Ethylphenol (123-07-9)
- 2-Ethyl-5-methylphenol (1687-61-2)
- 2-methoxy-3-methylphenol (18102-31-3)
- Cyclohexanol, 2-ethyl-, 1-benzoate (2617543-42-5)
- 3,5-Dimethylbenzyl alcohol (27129-87-9)
- 3-methylcyclopent-2-en-1-one (2758-18-1)
- 2-Methoxy-4-propylphenol (2785-87-7)
- 4-Ethylguaiacol (2785-89-9)
- 2-Cyclopenten-1-one,3,4-dimethyl- (30434-64-1)
- 3′,5′-Dimethoxyacetophenone (39151-19-4)
- 1,2-Dihydroxyindane (4370-02-9)
- 3,4-Dimethoxytoluene (494-99-5)
- Coumaran (496-16-2)
- 4-Ethyl-1,2-dimethoxybenzene (5888-51-7)
- 1,2-Dimethoxy-4-propylbenzene (5888-52-8)
- Benzene, 4-butyl-1,2-dimethoxy- (59056-76-7)
- Phenol,2-methoxy-4-(1Z)-1-propen-1-yl- (5912-86-7)
- 2,3-Xylohydroquinone (608-43-5)
- 1,2,3-Trimethoxybenzene (634-36-6)
- 3,4,5-Trimethoxytoluene (6443-69-2)
- Propanedinitrile,2-(acetyloxy)-2-methyl- (7790-01-4)
- 1-Ethyl-2,4-dimethylbenzene (874-41-9)
- 4'-Hydroxy-3'-methylacetophenone (876-02-8)
- 2-Ethylphenol (90-00-6)
- Guaiacol (90-05-1)
- 2,6-Dimethoxyphenol (91-10-1)
- Veratrole (91-16-7)
- 2-Cyclopentenone (930-30-3)
- Methyl Eugenol (93-15-2)
- 2-Methoxy-4-methylphenol (93-51-6)
- 1-methylcyclopenta-1,3-diene (96-39-9)
Veratrole Suppliers
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Veratrole Related Literature
-
Michaele J. Hardie,Colin L. Raston CrystEngComm 2001 3 162
-
2. Solid-state structure of 1,2-dimethoxybenzene (veratrole) and related methoxybenzenes. X-Ray crystallography and 13C nuclear magnetic resonance tensor analysisMarielle Gerzain,Gerald W. Buchanan,Alex B. Driega,Glenn A. Facey,Gary Enright,Robert A. Kirby J. Chem. Soc. Perkin Trans. 2 1996 2687
-
Majid M. Heravi,Vahideh Zadsirjan,Pegah Saedi,Tayebeh Momeni RSC Adv. 2018 8 40061
-
Christopher M. Bernt,Giovanni Bottari,Jacob A. Barrett,Susannah L. Scott,Katalin Barta,Peter C. Ford Catal. Sci. Technol. 2016 6 2984
-
Matvei A. Kochurin,Alina R. Ismagilova,Dmitriy N. Zakusilo,Olesya V. Khoroshilova,Irina A. Boyarskaya,Aleksander V. Vasilyev New J. Chem. 2022 46 12041
-
Caroline R. Szczepanski,Inès M'Jid,Thierry Darmanin,Guilhem Godeau,Frédéric Guittard J. Mater. Chem. A 2016 4 17308
-
Dequan Zhang,Xinghua Zhang,Han Yin,Qingqi Zheng,Longlong Ma,Song Li,Yuchun Zhang,Peng Fu RSC Adv. 2023 13 10830
-
Keishiro Tahara,Tetsuhiro Akita,Shohei Katao,Jun-ichi Kikuchi Dalton Trans. 2014 43 1368
-
Mathias Reynes,Olivier J. Dautel,David Virieux,David Flot,Jo?l J. E. Moreau CrystEngComm 2011 13 6050
-
Maxime Déniel,Geert Haarlemmer,Anne Roubaud,Elsa Weiss-Hortala,Jacques Fages Sustainable Energy Fuels 2017 1 555
91-16-7 (Veratrole) Related Products
- 573-11-5(2,3,4-Trimethoxybenzoic acid)
- 3535-37-3(3,4-Dimethoxybenzoyl chloride)
- 88-99-3(Phthalic acid)
- 90-05-1(2-Methoxyphenol)
- 91-10-1(2,6-Dimethoxyphenol)
- 93-17-4(3,4-Dimethoxyphenylacetonitrile)
- 100-51-6(Phenylmethanol)
- 100-52-7(Benzaldehyde)
- 101-84-8(Oxydibenzene)
- 135-77-3(1,2,4-Trimethoxybenzene)
Recommended suppliers
Suzhou Senfeida Chemical Co., Ltd
(CAS:91-16-7)1,2-Dimethoxybenzene
99.9%
200kg
discuss personally
Amadis Chemical Company Limited
(CAS:91-16-7)1,2-Dimethoxybenzene
99%
5kg
297.0